3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine
Description
Properties
IUPAC Name |
3-methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3O/c1-11(2)14-5-7-15(8-6-14)12(3,9-13)10-16-4/h11H,5-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVRWVOTFDHZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(C)(CN)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249332-01-1 | |
| Record name | 3-methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxypropan-1-amine and 2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature and pressure are carefully monitored to ensure optimal reaction rates.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other suitable catalysts may be used to facilitate the reaction. Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed to promote the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of 3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, helps in obtaining high-purity products.
Chemical Reactions Analysis
Amine Group Reactivity
The primary amine (-CH2NH2) participates in characteristic nucleophilic reactions:
1.1 Acylation Reactions
-
Reacts with acyl chlorides/anhydrides to form amides under mild conditions (0–5°C, inert atmosphere). Example with acetyl chloride:
Yields >80% reported for similar piperazine-containing amines .
1.2 Schiff Base Formation
-
Condenses with aldehydes/ketones in ethanol at reflux to generate imines:
Stabilized by electron-withdrawing groups on the aldehyde .
1.3 Oxidation Pathways
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Forms nitroso derivatives with H2O2 (30%) in acidic media.
-
KMnO4 in acetone selectively oxidizes the primary amine to an oxime.
Piperazine Ring Modifications
The 4-propan-2-ylpiperazine moiety undergoes regioselective functionalization:
Methoxy Group Transformations
The 3-methoxy substituent exhibits limited reactivity under standard conditions but can be modified via:
3.1 Demethylation
3.2 Electrophilic Aromatic Substitution
-
Nitration (HNO3/H2SO4) occurs at the para position relative to methoxy, though steric hindrance from the adjacent methyl group reduces yield (<45%) .
Stereochemical Considerations
The chiral center at C2 influences reaction outcomes:
-
Dynamic Kinetic Resolution (DKR) : RuCl(TsDPEN) catalysts enable asymmetric transfer hydrogenation of ketone intermediates derived from the amine .
-
Enantioselective Alkylation : Chiral auxiliaries like (-)-sparteine improve diastereomeric excess (de >90%) during side-chain modifications .
Stability Under Reactive Conditions
Critical stability data:
| Condition | Observation | Degradation Pathway |
|---|---|---|
| pH < 3 (aqueous) | Rapid hydrolysis of piperazine | Ring opening to diamines |
| UV light (254 nm) | Photooxidation of amine | Nitro/oxime byproducts |
| T > 150°C (neat) | Dehydration | Cyclization to aziridine |
Scientific Research Applications
Chemistry
3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine serves as a valuable building block in organic synthesis. It is used to create more complex molecules and as a reagent in various organic reactions, facilitating the development of novel compounds.
Biology
Research has indicated potential biological activities for this compound, including:
- Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, which may lead to therapeutic applications.
- Receptor Binding: Potential interactions with various receptors could make it a candidate for drug development targeting specific biological pathways.
Medicine
The compound is being explored for its therapeutic effects, particularly in:
- Drug Development: Serving as a precursor in the synthesis of pharmaceuticals aimed at treating various conditions.
Case Studies
-
Anticancer Activity:
A study evaluated derivatives of similar compounds for anticancer properties, highlighting the significance of structural modifications on biological activity. The findings indicated that compounds with piperazine rings exhibited enhanced efficacy against cancer cell lines . -
CNS Disorders:
Another research article discussed the potential use of similar compounds in treating central nervous system disorders, such as Alzheimer’s disease. The inhibition of specific enzymes related to metabolic syndromes was also noted .
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights
Piperazine Substitution :
- The 4-isopropyl group in the target compound increases lipophilicity compared to 4-methyl or 4-methoxyphenyl substituents in analogs . This may enhance membrane permeability but reduce aqueous solubility.
- Piperazine rings in analogs like N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)... are critical for GPCR binding, particularly serotonin receptors, due to their ability to form hydrogen bonds and cation-π interactions .
Amine Backbone Modifications :
- Aryl and Heterocyclic Additions: Thiazole or adamantane moieties in analogs improve target selectivity and pharmacokinetics.
Pharmacological Comparisons
- GPCR Targeting: The target compound’s piperazine-isopropyl group may mimic endogenous amine neurotransmitters, similar to N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)..., which shows nanomolar affinity for 5-HT1A receptors . In contrast, 3-methoxy-1-(4-methoxyphenyl)propan-1-amine lacks piperazine, shifting activity toward enzymatic targets like squalene synthase .
Enzyme Inhibition :
- LLY-507 demonstrates that propan-1-amine derivatives can inhibit epigenetic regulators (e.g., SMYD2), suggesting the target compound could be repurposed for oncology applications with structural optimization .
Biological Activity
3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine, with the molecular formula CHNO, is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group, a methyl group, and a piperazine ring substituted with a propan-2-yl group. Its molecular weight is approximately 229.36 g/mol, and it has various synthetic routes involving starting materials such as 3-methoxypropan-1-amine and piperazine derivatives .
The biological activity of 3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it has been investigated for its potential role in enzyme inhibition and receptor binding.
Anticancer Potential
Recent studies have highlighted the anticancer properties of related compounds within the piperazine family. For example, compounds that share structural similarities with 3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine have shown significant inhibitory effects on cancer cell growth. These studies suggest that such compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of death receptors .
Neuropharmacological Effects
Research indicates that compounds with similar piperazine structures may exhibit neuropharmacological activities. They are often studied for their interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders or neurodegenerative diseases .
Study on Anticancer Activity
A notable study explored the effects of a structurally similar compound on colon cancer cells. The compound was found to induce apoptotic cell death in a concentration-dependent manner, enhancing the expression of cleaved caspases and death receptors DR5 and DR6. These findings support the hypothesis that piperazine derivatives could be promising candidates in cancer therapy .
Neurotransmitter Interaction Study
Another investigation focused on the binding affinity of various piperazine derivatives to serotonin receptors. The results demonstrated that modifications to the piperazine ring significantly influenced receptor binding efficacy, suggesting that 3-Methoxy-2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propan-1-amine could be optimized for enhanced therapeutic effects against mood disorders .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
